2-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide
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Overview
Description
2-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are commonly found in natural products and pharmaceuticals . This compound is characterized by the presence of a chloro group, a methoxy group, and an indole moiety, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 2-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzoyl chloride and 5-methoxyindole.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the amide bond.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Scientific Research Applications
2-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide can be compared with other similar compounds, such as:
5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT): Both compounds contain the methoxyindole moiety, but differ in their functional groups and biological activities.
N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide: This compound shares structural similarities but has different substituents, leading to distinct chemical and biological properties.
Properties
Molecular Formula |
C18H17ClN2O2 |
---|---|
Molecular Weight |
328.8 g/mol |
IUPAC Name |
2-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide |
InChI |
InChI=1S/C18H17ClN2O2/c1-23-13-6-7-17-15(10-13)12(11-21-17)8-9-20-18(22)14-4-2-3-5-16(14)19/h2-7,10-11,21H,8-9H2,1H3,(H,20,22) |
InChI Key |
RQDNGAFTCGPWID-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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